molecular formula C24H31N3O2 B143179 Mirisetron CAS No. 135905-89-4

Mirisetron

Cat. No. B143179
M. Wt: 393.5 g/mol
InChI Key: RFXHBILZLMJCSN-JLYLLQBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mirisetron is a chemical compound that belongs to the class of serotonin receptor antagonists. It is a highly potent and selective antagonist of the 5-HT3 receptor subtype and is used in various scientific research applications. Mirisetron is synthesized by a well-established synthetic method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism Of Action

Mirisetron is a highly potent and selective antagonist of the 5-HT3 receptor subtype. The 5-HT3 receptor subtype is a ligand-gated ion channel that is primarily expressed in the central and peripheral nervous systems. The receptor is activated by the neurotransmitter serotonin and plays a critical role in various physiological processes, such as mood regulation, anxiety, and nausea.
Mirisetron binds to the 5-HT3 receptor subtype and blocks the binding of serotonin, thereby inhibiting the activation of the receptor. This results in the inhibition of the downstream signaling pathways, leading to the suppression of various physiological responses mediated by the 5-HT3 receptor subtype.

Biochemical And Physiological Effects

Mirisetron has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Mirisetron inhibits the binding of serotonin to the 5-HT3 receptor subtype in a dose-dependent manner. In vivo studies have shown that Mirisetron reduces anxiety-like behavior in animal models, indicating its potential as an anxiolytic agent.
Mirisetron has also been shown to have antiemetic effects in animal models, suggesting its potential as an anti-nausea and anti-vomiting agent. Additionally, Mirisetron has been shown to have analgesic effects in animal models, indicating its potential as a pain-relieving agent.

Advantages And Limitations For Lab Experiments

Mirisetron has several advantages for lab experiments. It is a highly potent and selective antagonist of the 5-HT3 receptor subtype, making it an ideal research tool for studying the function of the receptor in various physiological and pathological conditions. Mirisetron is also readily available and has a well-established synthesis method, making it easy to obtain for research purposes.
However, Mirisetron also has some limitations for lab experiments. It has a relatively short half-life, which limits its duration of action in vivo. Additionally, Mirisetron has poor solubility in aqueous solutions, which can limit its use in some experimental protocols.

Future Directions

There are several future directions for research on Mirisetron. One potential direction is to investigate its potential as an anxiolytic and antiemetic agent in humans. Another direction is to study the effect of Mirisetron on the function of the 5-HT3 receptor subtype in various pathological conditions, such as Parkinson's disease and schizophrenia. Additionally, the development of new analogs of Mirisetron with improved pharmacokinetic properties could enhance its use as a research tool and potential therapeutic agent.

Synthesis Methods

Mirisetron is synthesized by a well-established synthetic method. The synthesis involves the reaction of 2-chloro-4-methylquinoline with 1-phenylpiperazine in the presence of a base, such as potassium carbonate, to yield Mirisetron. The reaction is carried out in an organic solvent, such as dimethylformamide or dichloromethane, and the product is purified by column chromatography.

Scientific Research Applications

Mirisetron is widely used in various scientific research applications. It is primarily used as a research tool to study the function of the 5-HT3 receptor subtype in the central nervous system. Mirisetron is also used as a pharmacological tool to investigate the role of the 5-HT3 receptor subtype in various physiological and pathological conditions, such as anxiety, depression, nausea, and vomiting.

properties

CAS RN

135905-89-4

Product Name

Mirisetron

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

1-cyclohexyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C24H31N3O2/c1-26-18-11-12-19(26)14-16(13-18)25-24(29)21-15-27(17-7-3-2-4-8-17)22-10-6-5-9-20(22)23(21)28/h5-6,9-10,15-19H,2-4,7-8,11-14H2,1H3,(H,25,29)/t16?,18-,19+

InChI Key

RFXHBILZLMJCSN-JLYLLQBASA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5

SMILES

CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5

synonyms

mirisetron
mirisetron hydrochloride
mirisetron maleate
N-(8-methyl-8-azabicyclo(3.2.1)octan-3-yl)-1-cyclohexyl-1,4-dihydro-4-oxoquinoline-3-carboxamide (endo-)
SEC 579
SEC-579
WAY 100579
WAY-100579
WAY-SEC-579

Origin of Product

United States

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